molecular formula C9H13NO2S B13253398 1-(4-Methylphenyl)ethane-1-sulfonamide

1-(4-Methylphenyl)ethane-1-sulfonamide

Cat. No.: B13253398
M. Wt: 199.27 g/mol
InChI Key: BTJJCMMKKAWBPL-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 4-methylphenyl ethane backbone

Preparation Methods

The synthesis of 1-(4-Methylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-methylphenyl ethane with sulfonamide reagents under specific conditions. One common method involves the use of sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure high purity and yield.

Chemical Reactions Analysis

1-(4-Methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methylphenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfanilamide: A well-known antimicrobial agent used in the treatment of bacterial infections.

    Sulfamethoxazole: Another antimicrobial agent commonly used in combination with trimethoprim for treating various infections.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

1-(4-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-7-3-5-9(6-4-7)8(2)13(10,11)12/h3-6,8H,1-2H3,(H2,10,11,12)

InChI Key

BTJJCMMKKAWBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)S(=O)(=O)N

Origin of Product

United States

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